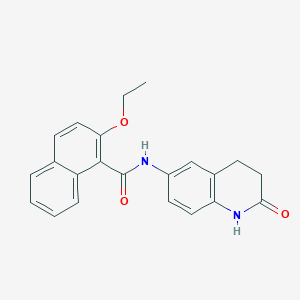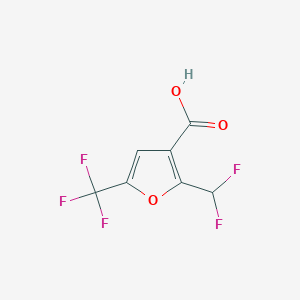
2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid is a novel organic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. This compound belongs to the class of carboxylic acids and is characterized by the presence of two fluorine atoms and a furan ring structure.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in the growth and replication of viruses and cancer cells. This compound has been shown to target specific pathways and molecular targets, making it a highly selective and potent therapeutic agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid have been studied extensively in vitro and in vivo. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit viral replication in infected cells. It has also been shown to have minimal toxicity and side effects, making it a safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid is its high potency and selectivity, making it an ideal compound for use in lab experiments. However, one of the limitations of this compound is its relatively high cost and limited availability, which may restrict its use in certain research studies.
Zukünftige Richtungen
There are numerous future directions for research on 2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid. One area of research is in the development of new drugs and therapies based on this compound, particularly for the treatment of viral infections and cancer. Another area of research is in the optimization of the synthesis method to improve yield and reduce cost. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesemethoden
The synthesis of 2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid involves the reaction of 2,5-difluoromethylfuran with trifluoroacetic anhydride in the presence of a catalyst. This reaction results in the formation of an intermediate compound, which is then hydrolyzed to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various scientific applications.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is in the development of new drugs and therapies. This compound has been shown to exhibit potent antiviral and anticancer activity, making it a promising candidate for the treatment of these diseases.
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O3/c8-5(9)4-2(6(13)14)1-3(15-4)7(10,11)12/h1,5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECHADGEQQBIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1C(=O)O)C(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



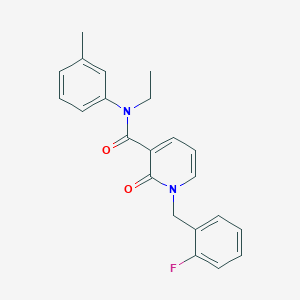
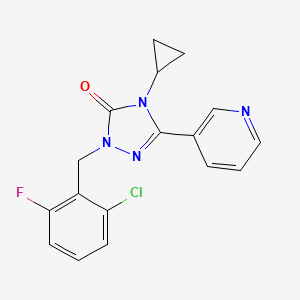
![3-(4-bromophenyl)-5,7-dimethyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2915809.png)
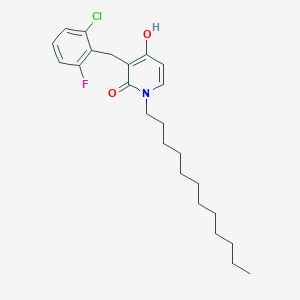
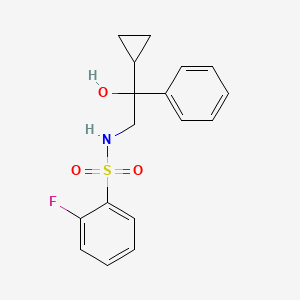
![1-(2-bromo-5-methoxybenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2915813.png)
![2-[(4-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2915815.png)
![5-ethyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2915816.png)
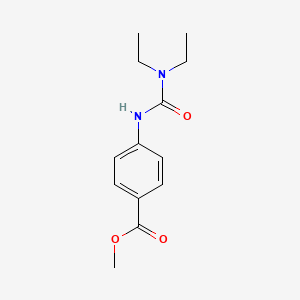
![2-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2915818.png)
![N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B2915819.png)
